molecular formula C27H31NO7 B11137128 7-Methyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11137128
M. Wt: 481.5 g/mol
InChI Key: YSYOXQDGVMRWDP-UHFFFAOYSA-N
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Description

7-Methyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure comprises a fused chromene-pyrrole-dione system, with key substituents including:

  • A 7-methyl group on the chromene ring.
  • A 3-(propan-2-yloxy)propyl chain at position 2, introducing ether-based lipophilicity.

This compound was synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in . Its structural complexity and substituent diversity make it a candidate for pharmacological exploration, particularly in anticancer research, given the prevalence of trimethoxyphenyl motifs in tubulin-binding agents .

Properties

Molecular Formula

C27H31NO7

Molecular Weight

481.5 g/mol

IUPAC Name

7-methyl-2-(3-propan-2-yloxypropyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H31NO7/c1-15(2)34-11-7-10-28-23(17-13-20(31-4)25(33-6)21(14-17)32-5)22-24(29)18-12-16(3)8-9-19(18)35-26(22)27(28)30/h8-9,12-15,23H,7,10-11H2,1-6H3

InChI Key

YSYOXQDGVMRWDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Imine Formation : The aldehyde reacts with the primary amine to form an imine intermediate.

  • Michael Addition : The enolate of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate attacks the imine, forming a nitronate anion.

  • Cyclization : Intramolecular cyclization yields the dihydrochromeno-pyrrole core.

  • Aromatization : Acid-catalyzed elimination of water generates the final fused ring system.

Optimized Parameters

ParameterValue/DescriptionSource
SolventEthanol or methanol
Temperature80°C (reflux)
CatalystAcetic acid (1–2 eq.)
Reaction Time15–20 hours
Yield43–86%

Introduction of the 3-(Propan-2-yloxy)propyl Side Chain

The 2-[3-(propan-2-yloxy)propyl] substituent is introduced via nucleophilic alkylation of the pyrrole nitrogen.

Procedure

  • Alkylation Agent : 3-(Propan-2-yloxy)propyl bromide or tosylate.

  • Base : Potassium carbonate or sodium hydride in anhydrous DMF.

  • Conditions :

    • Temperature: 60–80°C

    • Time: 6–12 hours

    • Yield: 65–78%.

Key Considerations

  • Steric hindrance from the chromeno-pyrrole core necessitates prolonged reaction times.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity.

Functionalization with 3,4,5-Trimethoxyphenyl Group

The 1-(3,4,5-trimethoxyphenyl) group is introduced via Suzuki-Miyaura coupling or Ullmann-type reactions.

Suzuki Coupling Protocol

ComponentDetailsSource
Boronic Acid3,4,5-Trimethoxyphenylboronic acid
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseNa₂CO₃ or K₃PO₄
SolventToluene/water (3:1)
Temperature90–100°C
Yield70–85%

Alternative Method: Ullmann Coupling

  • Catalyst : CuI/1,10-phenanthroline

  • Solvent : DMSO

  • Yield : 60–75%.

Industrial-Scale Synthesis and Process Optimization

For large-scale production, continuous flow reactors and green chemistry principles are employed:

Microchannel Reactor Protocol

StepConditionsOutcome
Precursor Mixing50–70°C, 5–10 min residence time95% conversion
Cyclization80°C, 15 min88% yield
PurificationCrystallization (ethanol/water)>98% purity

Advantages

  • Reduced reaction time (2–4 hours vs. 20 hours in batch).

  • Lower solvent consumption.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Multicomponent MCR70–8695–98ModerateHigh
Stepwise Alkylation65–7890–95HighModerate
Suzuki Coupling70–8597–99LowLow
Flow Chemistry85–90>98HighHigh

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates :

    • Use polar aprotic solvents (DMF, DMSO) with sonication.

  • Epimerization During Cyclization :

    • Employ chiral auxiliaries or asymmetric catalysis.

  • Byproduct Formation in Alkylation :

    • Optimize stoichiometry (1.1 eq. alkylating agent).

Recent Advancements (Post-2022)

  • Photoredox Catalysis : Enables room-temperature cyclization with visible light.

  • Biocatalytic Methods : Lipase-mediated resolution for enantiopure products .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Overview

7-Methyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique chemical structure that positions it as a significant player in various scientific research fields. Its structural components include a chromeno[2,3-c]pyrrole core and multiple functional groups that contribute to its diverse applications.

Scientific Research Applications

1. Chemistry
The compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as:

  • Oxidation : Introducing additional functional groups.
  • Reduction : Modifying the oxidation state of certain atoms.
  • Substitution : Replacing one functional group with another.

These reactions are facilitated by common reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

2. Biology
Research has indicated potential biological activities of this compound, including:

  • Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit activity against various bacterial strains.
  • Antiviral Effects : Preliminary investigations highlight its potential in inhibiting viral replication.
  • Anticancer Activity : The compound's structure allows it to interact with cellular pathways involved in cancer progression.

3. Medicine
Ongoing research is exploring the therapeutic applications of this compound for various diseases. Its ability to interact with specific molecular targets suggests potential use in drug development aimed at treating conditions such as cancer and infectious diseases.

4. Industry
The compound is also relevant in industrial applications, particularly in the development of new materials and as a precursor for synthesizing other valuable compounds. Its unique properties make it suitable for use in advanced materials science.

Mechanism of Action

The mechanism of action of 7-methyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Chromeno-Pyrrole-Diones

Table 1: Key Substituents and Properties of Selected Analogs

Compound Name Substituents at Position 1 Substituents at Position 2 Key Physicochemical Data
Target Compound 3,4,5-Trimethoxyphenyl 3-(Propan-2-yloxy)propyl Data not reported
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-... (4{4–19-7}) 3,4,5-Trimethoxyphenyl 2-Hydroxyethyl Mp: 195–197°C; IR (C=O): 1711 cm⁻¹
7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-... (4{9–5-21}) 3-Hydroxyphenyl Furan-2-ylmethyl Mp: 276–279°C; IR (C=O): 1694 cm⁻¹
2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-... (886164-69-8) Phenyl 3-(Diethylamino)propyl Molecular weight: 420.5 g/mol
Key Observations:

Position 1 Substituents: The 3,4,5-trimethoxyphenyl group in the target compound and 4{4–19-7} enhances lipophilicity compared to the 3-hydroxyphenyl in 4{9–5-21} or phenyl in 886164-69-6. Methoxy groups improve membrane permeability and metabolic stability .

Position 2 Substituents: The 3-(propan-2-yloxy)propyl chain in the target compound is less polar than the 2-hydroxyethyl group in 4{4–19-7} but more lipophilic than the diethylamino propyl group in 886164-69-7. This ether-linked chain balances hydrophobicity and steric bulk.

Physical Properties :

  • Melting points vary significantly: 195–197°C for 4{4–19-7} vs. 276–279°C for 4{9–5-21}. The target compound’s melting point is likely intermediate, influenced by its branched ether chain and trimethoxyphenyl group .
  • IR spectra for C=O stretches (1711–1694 cm⁻¹) are consistent across analogs, confirming the stability of the dione core .

Hypothesized Bioactivity

  • Anticancer Potential: The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs). Its presence in the target compound and 4{4–19-7} hints at tubulin-binding activity .
  • Antimicrobial Activity : Chloro and furyl substituents in 4{9–5-21} are associated with antimicrobial effects, though the target compound’s methoxy groups may redirect its selectivity .
  • CNS Penetration: The diethylamino propyl group in 886164-69-8 could enhance blood-brain barrier permeability, but the target compound’s ether chain may limit this .

NMR and Spectral Comparisons

  • 1H NMR : The 3,4,5-trimethoxyphenyl group in the target compound would show singlets at δ ~6.67 ppm (aromatic H) and δ ~3.6–3.8 ppm (OCH3), as seen in 4{4–19-7} .
  • 13C NMR: Carbonyl signals (C=O) appear at δ ~173–171 ppm, consistent with chromeno-pyrrole-diones .

Biological Activity

7-Methyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant and anticancer activities, along with other pharmacological effects as reported in various studies.

Chemical Structure and Properties

The compound features a unique chromeno-pyrrole scaffold that is believed to contribute to its biological activities. The molecular formula is C22H29N1O6C_{22}H_{29}N_{1}O_{6}, with a molar mass of approximately 397.48 g/mol. Its structure can be represented as follows:

Chemical Structure C22H29N1O6\text{Chemical Structure }C_{22}H_{29}N_{1}O_{6}

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Several studies have employed the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method to evaluate the antioxidant potential of this compound.

  • DPPH Scavenging Activity : The compound demonstrated significant DPPH radical scavenging activity, indicating its potential as an effective antioxidant. Comparative studies showed that its activity was comparable to well-known antioxidants like ascorbic acid .

Anticancer Activity

The anticancer properties of the compound were assessed using various human cancer cell lines.

  • Cell Lines Tested : The compound was tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
  • Results : It exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity against certain cancer types. The IC50 values indicated effective dose ranges for therapeutic applications .

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound reduces oxidative damage.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Modulation of Signaling Pathways : The compound potentially influences pathways involved in cell proliferation and survival .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antioxidant ActivityShowed DPPH scavenging ability comparable to ascorbic acid.
Study 2Anticancer ActivityHigher cytotoxicity against U-87 than MDA-MB-231; effective at low concentrations.
Study 3Mechanism ExplorationSuggested induction of apoptosis and modulation of ROS levels in treated cells.

Q & A

Q. How can a structurally diverse library of derivatives be systematically designed?

  • Methodology : Use parallel synthesis with automated liquid handlers to vary substituents on the dihydrochromeno core. Employ Ugi-type reactions for rapid diversification. Prioritize compounds with ClogP <5 and topological polar surface area (TPSA) 80–120 Å2^2 for oral bioavailability screening .

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